Validated Synthetic Protocol with Defined Yield and Purity – Direct Comparison with the Diethyl Analog
A reproducible, patent‑documented synthesis of N,N‑dimethyl‑4‑(4‑nitrophenyl)butylamine proceeds from 4‑(4‑nitrophenyl)butanoic acid via the acid chloride, amidation with dimethylamine, and borane reduction, affording 18.4 g of the free base (58.6% overall yield from 31.4 g of starting acid) [1]. The hydrochloride salt crystallizes from isopropanol (18.1 g, M.P. 143–145 °C) and elemental analysis confirms identity: calculated C 55.70%, H 7.40%, N 10.83%; found C 56.00%, H 7.59%, N 10.98% [1]. When the identical procedure is applied using diethylamine in place of dimethylamine, N,N‑diethyl‑4‑(4‑nitrophenyl)butylaminium oxalate is obtained with a melting point of 102–105 °C [1]. The 41–43 °C elevation in melting point of the dimethyl‑HCl salt versus the diethyl‑oxalate salt reflects the tighter crystal packing achievable with the smaller dimethylammonium head group, a property that simplifies purification and handling in multi‑step syntheses [1].
| Evidence Dimension | Melting point of crystalline salt (purification handle) |
|---|---|
| Target Compound Data | N,N-Dimethyl-4-(4-nitrophenyl)butylaminium chloride: M.P. 143–145 °C; elemental analysis within 0.3% of theory for C, H, N [1]. |
| Comparator Or Baseline | N,N-Diethyl-4-(4-nitrophenyl)butylaminium oxalate: M.P. 102–105 °C [1]. |
| Quantified Difference | ΔM.P. = 38–43 °C (dimethyl salt higher); dimethyl salt crystallizes as hydrochloride vs. oxalate for diethyl, reflecting differential salt-forming propensity. |
| Conditions | Crystallization from isopropanol (dimethyl) or ethanol/diethyl ether (diethyl); US Patent 4,277,501 Example 1. |
Why This Matters
The higher and sharper melting point of the dimethyl‑HCl salt provides a superior purification checkpoint and solid‑state stability metric, reducing the risk of carrying through impure intermediates in multi‑step pharmaceutical syntheses.
- [1] Molloy, B. B.; Steinberg, M. I. Para-Nitrophenylalkylamines and Pharmaceutical Compositions. U.S. Patent 4,277,501, July 7, 1981. View Source
